molecular formula C20H17N3O3S B2566577 N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2566577
M. Wt: 379.4 g/mol
InChI Key: SJKHPFHFUPKGSE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide class, characterized by a fused thiophene-quinoline core with a carboxamide side chain.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-10(24)11-4-2-5-12(8-11)22-19(26)18-17(21)14-9-13-15(23-20(14)27-18)6-3-7-16(13)25/h2,4-5,8-9H,3,6-7,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKHPFHFUPKGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as PKCε Translocation Inhibitor II or PKCe141, is a compound of significant interest in biochemical research due to its inhibitory effects on protein kinase C (PKC) isozymes, particularly PKCε. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C20H17N3O3S
  • Molecular Weight : 379.4 g/mol
  • Purity : Typically 95%
  • Solubility : Soluble in various solvents

Target and Mode of Action

The primary target of this compound is the protein kinase C epsilon (PKCε). The compound inhibits the interaction between PKCε and its receptor for activated C kinase 2 (RACK2), which is crucial for various signaling pathways involved in cell survival and proliferation. This inhibition leads to:

  • Disruption of downstream signaling pathways regulated by PKCε.
  • Inhibition of cell proliferation and induction of apoptosis in various cell types.

Cellular Effects

In cellular studies, this compound has been shown to:

  • Inhibit Phosphorylation : It inhibits the phosphorylation of Elk-1 in HeLa cells.
  • Induce Apoptosis : The compound promotes apoptosis through the modulation of PKCε signaling pathways.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is orally bioavailable but does not penetrate the blood-brain barrier. This characteristic suggests its potential use in peripheral applications rather than central nervous system targets.

In Vitro Studies

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines due to its apoptotic effects. The compound was effective at low micromolar concentrations.

Cell Line IC50 (µM) Mechanism
HeLa1.5PKCε inhibition
MCF72.0PKCε inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in the aryl group attached to the carboxamide moiety:

Compound Name Substituent Key Properties
N-(3-Acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Target Compound) 3-Acetylphenyl Hypothesized to balance electron-withdrawing (acetyl) effects and solubility. Mechanism of action likely overlaps with analogues but requires empirical validation.
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-... (Compound 1) 3-Chloro-2-methylphenyl Most potent analogue in ovarian cancer (SK-OV-3, OVCAR-3) with IC₅₀ values lower than breast/prostate cancer derivatives. Modulates GSLs (e.g., increases GalNAcGM1b in MCF-7 CSCs) .
3-Amino-N-(3-chlorophenyl)-5-oxo-... (Compound 7) 3-Chlorophenyl Inhibits PLC-γ, arresting breast cancer cell cycle at G2/M. Shows GI₅₀ and TGI values comparable to reference standards.
3-Amino-5-oxo-N-naphthyl-... Naphthyl Alters GM3 and CD15s GSL expression in triple-negative MDA-MB-231 CSCs. Demonstrates enhanced potency over chloro-substituted derivatives in this cell line.
3-Amino-N-(5-chloro-2-methylphenyl)-5-oxo-... 5-Chloro-2-methylphenyl Molecular weight 385.866 g/mol. Limited biological data but shares structural similarities with Compound 1, suggesting potential overlap in mechanisms.

Mechanistic Insights

  • PLC Inhibition : Chlorophenyl derivatives (e.g., Compound 7) directly target PLC-γ, disrupting intracellular signaling pathways critical for cancer cell survival .
  • GSL Modulation : Compounds like 1 and 12 alter GSL expression (e.g., GalNAcGM1b, S(6)nLc4Cer) in CSCs, impacting cell adhesion, migration, and drug resistance . The acetyl group in the target compound may influence these pathways differently due to its polarity.
  • Cell Cycle Arrest: G2/M phase arrest is a common phenotype observed in breast cancer cells treated with chlorophenyl derivatives .

Pharmacokinetic Challenges

  • Aqueous Solubility: All thieno[2,3-b]quinoline derivatives face solubility limitations. For example, Compound 1 required HP-β-CD solubilization for mouse xenograft studies .
  • Metabolic Stability : Substituents like chloro or methyl groups may enhance metabolic stability compared to acetyl, which could be prone to hydrolysis or glucuronidation.

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